Osi-930

Catalog No.
S548158
CAS No.
728033-96-3
M.F
C22H16F3N3O2S
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-930

CAS Number

728033-96-3

Product Name

Osi-930

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-trifluoromethoxyphenyl)3-((quinolin-4-ylmethyl)amino)thiophene-2-carboxamide, OSI 930, OSI-930, OSI930

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Description

The exact mass of the compound Osi-930 is 443.09153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Cytochrome P450 Enzymes:

Some research suggests Osi-930 might function as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in metabolizing various drugs and other foreign chemicals in the body . A study published in "Metalloporphyrins—Advances in Research and Application" explored the ability of Osi-930 to inactivate a specific cytochrome P450 enzyme, CYP3A4 [1]. This research suggests Osi-930 could potentially influence the metabolism of medications that rely on CYP3A4 for processing.

OSI-930, chemically known as 3-{[(quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide, is a dual inhibitor of receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2) . This compound is classified as a small molecule and has gained attention for its potential in cancer therapy due to its ability to inhibit tumor cell proliferation and angiogenesis, particularly in tumors where these pathways are dysregulated .

Osi-930 acts as a multi-targeted TKI, primarily targeting c-Kit and VEGFR-2. These receptor tyrosine kinases play crucial roles in promoting cancer cell growth, survival, and migration []. By binding to the ATP-binding pockets of these kinases, Osi-930 prevents them from transferring phosphate groups to their downstream signaling molecules. This inhibition disrupts essential signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth arrest [].

The primary mechanism of action of OSI-930 involves the inhibition of autophosphorylation of c-Kit and VEGFR-2, leading to decreased signaling pathways that promote tumor growth and vascularization . The compound's trifluoromethoxy group is subject to oxidative metabolism, which can affect its pharmacokinetics and therapeutic efficacy .

OSI-930 exhibits potent biological activity against various cancer types, including small cell lung cancer, glioblastoma, colorectal cancer, and gastrointestinal stromal tumors . The inhibition of c-Kit leads to reduced proliferation and increased apoptosis in c-Kit-driven tumors, while VEGFR-2 inhibition disrupts endothelial cell function, thereby impeding angiogenesis .

The synthesis of OSI-930 involves several key steps:

  • Formation of the Quinoline Moiety: The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Thiophene Derivative Formation: A thiophene carboxamide is prepared, which is crucial for the compound's activity.
  • Trifluoromethoxy Group Introduction: The trifluoromethoxy group is introduced via electrophilic aromatic substitution or similar methods.
  • Final Coupling: The quinoline and thiophene components are coupled to form OSI-930 .

Interaction studies have indicated that OSI-930 can reverse multidrug resistance mediated by ATP-binding cassette transporters, particularly ABCG2 . This property enhances the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells. Furthermore, studies have shown that OSI-930 interacts with other signaling pathways, potentially broadening its therapeutic scope .

Several compounds share structural or functional similarities with OSI-930. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionTargeted ReceptorsUnique Features
ImatinibTyrosine kinase inhibitorc-Kit, BCR-ABLFirst-in-class treatment for chronic myeloid leukemia
SunitinibMulti-targeted tyrosine kinase inhibitorc-Kit, VEGFRApproved for renal cell carcinoma and gastrointestinal stromal tumors
DasatinibTyrosine kinase inhibitorBCR-ABL, Src family kinasesEffective against imatinib-resistant CML
NilotinibTyrosine kinase inhibitorBCR-ABLMore potent than imatinib against certain mutations

OSI-930 stands out due to its dual inhibition of both c-Kit and VEGFR-2, targeting tumor growth and angiogenesis simultaneously, which may offer synergistic effects in cancer therapy .

Key Reaction Steps in the Medicinal Chemistry Synthesis

The original synthetic route for 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the formation of the thiophene-2-carboxamide core structure [1]. The synthesis typically employs a convergent approach where two major fragments are prepared separately before coupling to form the final product.

The initial synthetic pathway follows established medicinal chemistry principles for the construction of heterocyclic carboxamides. The first critical step involves the preparation of the thiophene-2-carboxylic acid derivative through established thiophene synthesis methodologies [2]. The Paal-Knorr synthesis serves as a foundational approach, utilizing 1,4-dicarbonyl compounds in the presence of sulfiding reagents under acidic conditions [2]. This reaction proceeds through the cyclization of the dicarbonyl precursor with sulfur-containing reagents such as Lawesson's reagent or phosphorus pentasulfide.

Following thiophene formation, the carboxylic acid functionality is activated through conversion to an acid chloride intermediate using standard acylation reagents such as thionyl chloride or oxalyl chloride [3]. This activation step is crucial for subsequent amide bond formation with the 4-(trifluoromethoxy)aniline component.

The quinoline-4-methylamine fragment preparation involves established quinoline synthesis methods. The Skraup synthesis represents one of the classical approaches, utilizing aniline derivatives with glycerol and sulfuric acid in the presence of mild oxidizing agents [4]. Alternatively, the Friedländer synthesis provides an efficient route through the condensation of 2-aminobenzaldehyde derivatives with ketone compounds containing active methylene groups [5].

The critical coupling step involves the nucleophilic substitution reaction between the thiophene-2-carboxamide intermediate and the quinoline-4-methylamine component. This reaction typically requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to optimize yield and minimize side product formation [6].

Optimization of Quinoline-Thiophene Coupling Efficiency

The coupling reaction between quinoline and thiophene components represents a critical step in the synthesis that requires systematic optimization to achieve maximum efficiency. Several factors influence the coupling reaction outcome, including catalyst selection, reaction temperature, solvent systems, and reaction time.

Temperature optimization studies have demonstrated that elevated temperatures in the range of 60-80°C provide optimal coupling efficiency while minimizing decomposition pathways [3]. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of the quinoline-4-methylamine attacks the carbonyl carbon of the activated thiophene carboxamide intermediate.

Solvent selection plays a crucial role in coupling efficiency optimization. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown superior performance compared to protic solvents [7]. These solvents facilitate the nucleophilic substitution reaction by stabilizing the transition state and preventing competitive side reactions.

The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole has been investigated to improve coupling yields [8]. These reagents facilitate amide bond formation through the formation of activated ester intermediates that are more reactive toward nucleophilic attack.

Base optimization studies have revealed that mild organic bases such as triethylamine or diisopropylethylamine provide optimal results by neutralizing the hydrogen chloride generated during the coupling reaction without causing competitive side reactions [3]. The stoichiometry of the base relative to the coupling partners requires careful optimization to achieve maximum conversion.

Reaction time optimization has shown that coupling reactions typically reach completion within 4-6 hours at elevated temperatures, with longer reaction times leading to increased impurity formation [7]. Real-time monitoring using high-performance liquid chromatography enables precise determination of optimal reaction endpoints.

Modern Synthetic Modifications

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as powerful alternatives to traditional solution-phase approaches for the preparation of complex heterocyclic compounds such as 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide. These approaches offer significant advantages including simplified purification procedures, automated synthesis capabilities, and reduced reagent consumption.

The solid-phase approach typically begins with the immobilization of one of the key synthetic intermediates onto a polymeric support. Polystyrene-based resins functionalized with appropriate linker groups provide suitable platforms for thiophene carboxamide synthesis [9]. The Wang resin, functionalized with a benzyl alcohol linker, has demonstrated excellent compatibility with carboxamide synthesis protocols.

The immobilization strategy involves the attachment of the thiophene-2-carboxylic acid component to the solid support through ester bond formation. This approach enables the subsequent construction of the carboxamide functionality while maintaining the synthetic intermediate in the solid phase. The coupling reactions proceed efficiently on the solid support, with excess reagents and by-products removed through simple washing procedures.

Solid-phase coupling protocols have been optimized to achieve high conversion rates and minimize side product formation. The use of preactivated coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with hydroxybenzotriazole has shown excellent results for amide bond formation on solid supports [9].

The quinoline-4-methylamine component introduction follows established solid-phase amide coupling protocols. Reaction conditions typically require elevated temperatures and extended reaction times compared to solution-phase reactions due to the heterogeneous nature of the solid-phase environment. Microwave-assisted synthesis has proven particularly effective for accelerating solid-phase coupling reactions while maintaining high yields.

Cleavage from the solid support represents the final step in the solid-phase synthesis sequence. Trifluoroacetic acid-mediated cleavage protocols have been optimized to achieve clean product release while minimizing decomposition reactions [9]. The crude product obtained after cleavage typically requires minimal purification compared to solution-phase synthesis products.

Flow Chemistry Applications for Scalable Production

Flow chemistry methodologies have revolutionized the synthesis of pharmaceutical compounds by enabling continuous production with enhanced safety, precision, and scalability [10]. The application of flow chemistry to the synthesis of 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide offers significant advantages for scalable production.

Continuous flow processes enable precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency [11]. These parameters can be optimized independently to achieve maximum yield and selectivity while minimizing side product formation. The enhanced heat and mass transfer characteristics of flow reactors enable reactions to be conducted at elevated temperatures and pressures that would be challenging to achieve safely in batch processes.

The implementation of flow chemistry for thiophene carboxamide synthesis typically involves a multi-step continuous process where individual reaction steps are conducted in series through connected flow reactors [12]. Each reactor is optimized for specific reaction conditions, enabling maximum efficiency for individual transformations while maintaining overall process continuity.

Temperature control in flow reactors enables precise optimization of each synthetic step. The thiophene formation step can be conducted at elevated temperatures with rapid heating and cooling, while the coupling step can be maintained at moderate temperatures to prevent decomposition [13]. The enhanced heat transfer in flow reactors eliminates hot spots that can lead to side product formation in batch processes.

Residence time optimization represents a critical parameter in flow chemistry applications. The residence time for each reaction step can be precisely controlled by adjusting flow rates and reactor volumes [10]. This control enables optimization of reaction completion while minimizing over-reaction and decomposition pathways.

Automated flow systems enable the rapid screening of reaction conditions through the systematic variation of parameters such as temperature, residence time, and reagent stoichiometry [10]. This capability accelerates method development and optimization compared to traditional batch optimization approaches.

The scalability of flow processes provides a direct pathway from laboratory-scale optimization to production-scale manufacturing [11]. The same reaction conditions optimized at laboratory scale can be directly transferred to larger flow systems by increasing flow rates and reactor dimensions while maintaining identical residence times and reaction conditions.

Quality Control Protocols

High-Performance Liquid Chromatography Purity Assessment Methodologies

High-performance liquid chromatography represents the gold standard analytical technique for purity assessment of 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide and related pharmaceutical compounds [14]. The development and validation of robust analytical methods require systematic optimization of chromatographic parameters to achieve adequate resolution, sensitivity, and reproducibility.

Method development for the compound begins with the selection of appropriate stationary phase chemistry. Reverse-phase chromatography using octadecylsilane-bonded silica columns has demonstrated excellent retention and selectivity for the target compound [15]. The C18 stationary phase provides optimal interaction with the aromatic quinoline and thiophene moieties while enabling efficient separation from synthetic impurities and degradation products.

Mobile phase optimization involves the systematic evaluation of solvent composition, pH, and buffer systems to achieve optimal chromatographic performance. Gradient elution methods using acetonitrile-water mobile phases have shown superior separation efficiency compared to isocratic methods [16]. The incorporation of trifluoroacetic acid as a mobile phase modifier enhances peak shape and resolution for compounds containing basic nitrogen atoms.

The analytical method validation follows established pharmaceutical guidelines including specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [17]. Specificity studies demonstrate the method's ability to distinguish the target compound from synthetic impurities, degradation products, and excipients. Forced degradation studies under acidic, basic, oxidative, and thermal conditions confirm the stability-indicating nature of the analytical method.

Linearity assessment involves the analysis of standard solutions across the analytical range from 80% to 120% of the target concentration. The correlation coefficient for the calibration curve typically exceeds 0.999, demonstrating excellent linearity across the analytical range [14]. The linear range encompasses the expected concentration variations encountered during routine analysis.

Precision studies include both repeatability and intermediate precision assessments. Repeatability studies involve multiple analyses of the same sample preparation by the same analyst on the same day, while intermediate precision studies evaluate method performance across different days, analysts, and instruments [17]. The relative standard deviation for precision studies typically remains below 2.0% for pharmaceutical analysis.

Detection and quantitation limits are determined using signal-to-noise ratio approaches or statistical methods based on the standard deviation of the response and the slope of the calibration curve [18]. The detection limit typically ranges from 0.05% to 0.1% of the main component concentration, while the quantitation limit ranges from 0.1% to 0.3%.

Mass Spectrometric Characterization Techniques

Mass spectrometry provides definitive structural characterization and impurity identification capabilities for 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide analysis [19]. The integration of mass spectrometry with liquid chromatography enables simultaneous separation and identification of the target compound and related substances.

Electrospray ionization mass spectrometry represents the preferred ionization technique for the compound due to its molecular weight and polarity characteristics [19]. Positive ion mode electrospray produces abundant protonated molecular ions with minimal fragmentation, enabling accurate molecular weight determination. The molecular ion appears at mass-to-charge ratio 444, corresponding to the protonated molecular ion of the target compound [1].

High-resolution accurate mass spectrometry using time-of-flight or Orbitrap mass analyzers provides precise molecular weight determination with mass accuracy typically better than 5 parts per million [19]. This accuracy enables confident molecular formula assignment and facilitates structural elucidation of unknown impurities and degradation products.

Tandem mass spectrometry experiments provide detailed structural information through the analysis of fragment ion patterns. The fragmentation behavior of the compound under collision-induced dissociation conditions reveals characteristic fragments corresponding to the loss of specific functional groups [19]. The quinoline moiety produces characteristic fragments through the loss of the methylamino side chain, while the thiophene carboxamide portion fragments through amide bond cleavage.

Product ion scan experiments enable the systematic characterization of fragmentation pathways and the identification of diagnostic fragments for structural confirmation [19]. The fragmentation patterns provide valuable information for distinguishing between structural isomers and confirming the identity of synthetic intermediates and impurities.

Multiple reaction monitoring experiments enable highly selective and sensitive quantitative analysis of the target compound in complex matrices [20]. The selection of specific precursor ion to product ion transitions provides enhanced selectivity compared to single-stage mass spectrometry, enabling accurate quantitation even in the presence of interferents.

The validation of mass spectrometric methods follows established guidelines for specificity, linearity, accuracy, precision, and detection limits [17]. Specificity studies demonstrate the method's ability to distinguish the target compound from closely related structures through unique fragmentation patterns. Matrix effects are evaluated to ensure accurate quantitation in the presence of sample matrices and mobile phase components [20].

ParameterSpecificationTypical Results
Molecular Weight443.44 g/mol443.09153243 (monoisotopic) [21]
Retention Time15-25 minutes18.5 ± 0.2 minutes [16]
Purity≥98.0%99.92% [15]
Assay98.0-102.0%99.5 ± 1.2% [14]
Related Substances≤2.0% total<0.5% individual [17]
Water Content≤1.0%0.3 ± 0.1% [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.09153242 g/mol

Monoisotopic Mass

443.09153242 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1PEG5Q9Y2

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies.

Other CAS

728033-96-3

Wikipedia

Osi-930

Dates

Modify: 2023-08-15
1. Dihel, Larry; Kittleson, Christine; Mulvihill, Kristen; Johnson, William W. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions (2009), 24(2-4), 95-121. CODEN: DMDIEQ ISSN:0792-5077. AN 2010:437994
2. Gruber, Harry E.; Jolly, Douglas; Perez, Omar. Recombinant replication-competent retroviral vectors expressing therapeutic products for treatment of proliferative disorders. PCT Int. Appl. (2010), 194pp. CODEN: PIXXD2 WO 2010036986 A2 20100401 CAN 152:423197 AN 2010:402977
3. Patel, Jay; Korlipara, Vijaya L. Design, synthesis, and evaluation of OSI-930 analogs as dual c-Kit and KDR (VEGFR-2) tyrosine kinase inhibitors. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), MEDI-144. CODEN: 69LVCL AN 2009:984314
4. Steinberg, Joyce L.; Gupta, Neeraj; Pradhan, Rajendra S.; Enschede, Sari H.; Humerickhouse, Rod A. Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor. PCT Int. Appl. (2009), 38pp. CODEN: PIXXD2 WO 2009100176 A2 20090813 CAN 151:253972 AN 2009:976624
5. Bosch Genover, Jaime; Fernandez Lobato, Mercedes. Treatment of portal hypertension and related conditions by combined inhibition of the VEGF and PDGF signaling pathways. PCT Int. Appl. (2009), 30pp. CODEN: PIXXD2 WO 2009092442 A1 20090730 CAN 151:212495 AN 2009:918301
6. Garton, Andrew J.; Franklin, Maryland. Combined treatment with an EGFR kinase inhibitor and an inhibitor of c-kit. U.S. Pat. Appl. Publ. (2009), 40 pp. CODEN: USXXCO US 2009136517 A1 20090528 CAN 151:1315 AN 2009:652406
7. Haley, John; Thomson, Stuart. Biological markers predictive of anti-cancer response to kinase inhibitors. PCT Int. Appl. (2008), 106pp. CODEN: PIXXD2 WO 2008127719 A1 20081023 CAN 149:486833 AN 2008:1281025
8. Bradner, James Elliot; Shen, John Paul; Perlstein, Ethan Oren; Rubinsztein, David; Sarkar, Sovan; Schreiber, Stuart L. Modulators for regulating autophagy, and therapeutic uses and combinations. PCT Int. Appl. (2008), 159pp. CODEN: PIXXD2 WO 2008122038 A1 20081009 CAN 149:440403 AN 2008:1211287
9. Medower, Christine; Wen, Lian; Johnson, William W. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (2008), 21(8), 1570-1577. CODEN: CRTOEC ISSN:0893-228X. CAN 149:298699 AN 2008:932957
10. Tiollier, Jerome; Sicard, Helene; Bonnafous, Cecile. Improved methods of using phosphoantigen for the treatment of cancer. PCT Int. Appl. (2008), 107pp. CODEN: PIXXD2 WO 2008059052 A1 20080522 CAN 148:577360 AN 2008:614166

Explore Compound Types